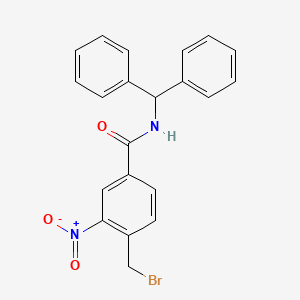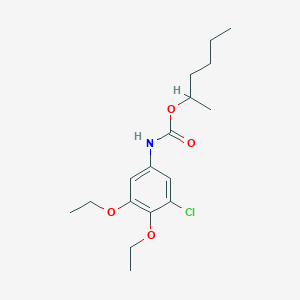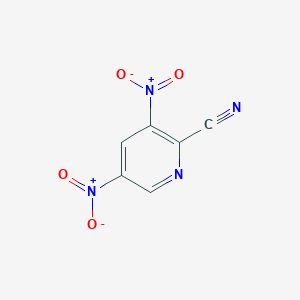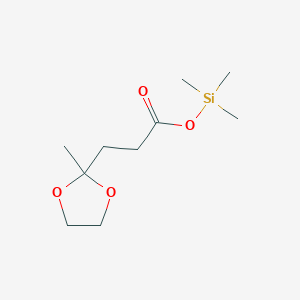![molecular formula C19H14ClN3O2 B14408883 2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide CAS No. 84596-58-7](/img/structure/B14408883.png)
2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a phenylpyridine moiety, and a carbamoyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-phenylpyridin-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
- 2-Chloro-N-[(5-phenylpyridin-3-yl)carbamoyl]benzamide
Uniqueness
2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide is unique due to its specific structural features, such as the position of the phenylpyridine moiety and the presence of the chloro group
Propiedades
Número CAS |
84596-58-7 |
|---|---|
Fórmula molecular |
C19H14ClN3O2 |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
2-chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C19H14ClN3O2/c20-16-9-5-4-8-15(16)18(24)23-19(25)22-17-11-10-14(12-21-17)13-6-2-1-3-7-13/h1-12H,(H2,21,22,23,24,25) |
Clave InChI |
OQZGYWRHZQOPDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14408830.png)

![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)

![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)

![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)

![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)

